![molecular formula C17H14N2 B14441792 (2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile CAS No. 78282-27-6](/img/structure/B14441792.png)
(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile is an organic compound with a complex structure that includes a cyanomethyl group attached to a phenyl ring, which is further connected to another phenyl ring through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile typically involves the reaction of substituted benzyl cyanides with appropriate reagents under controlled conditions. One common method involves the use of alkyl cyanoacetates and substituted aryl or heteryl amines. The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of microwave irradiation to enhance reaction rates and yields. These methods are designed to optimize the efficiency and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: A simpler aromatic nitrile with similar reactivity.
Phenylacetonitrile: Another related compound with a phenyl group attached to an acetonitrile moiety.
Uniqueness
(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
78282-27-6 |
|---|---|
Molekularformel |
C17H14N2 |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
2-[4-[[2-(cyanomethyl)phenyl]methyl]phenyl]acetonitrile |
InChI |
InChI=1S/C17H14N2/c18-11-9-14-5-7-15(8-6-14)13-17-4-2-1-3-16(17)10-12-19/h1-8H,9-10,13H2 |
InChI-Schlüssel |
FCGYXOWZGAXQIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC#N)CC2=CC=C(C=C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


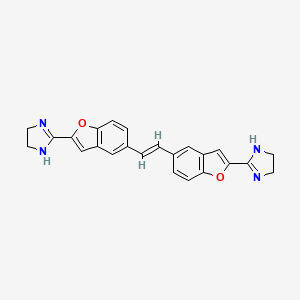
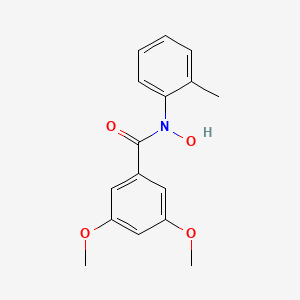
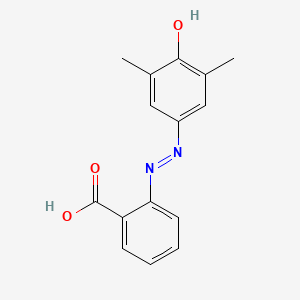
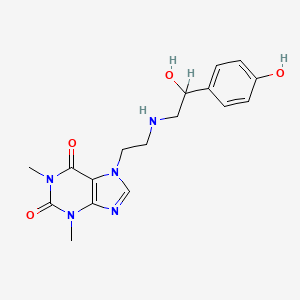
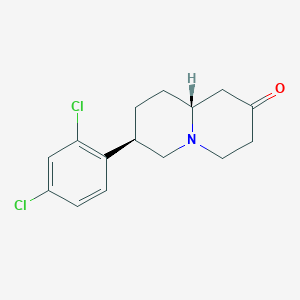
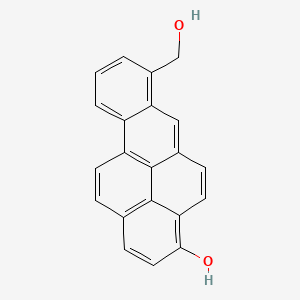
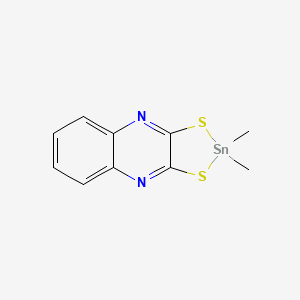
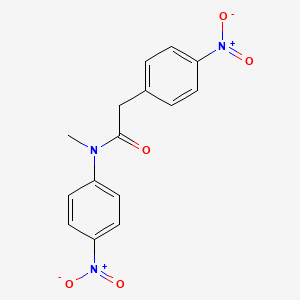
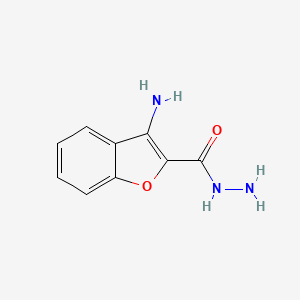
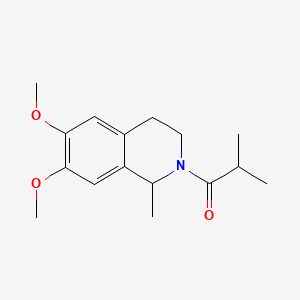
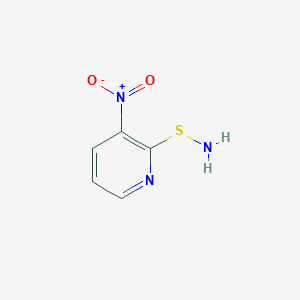

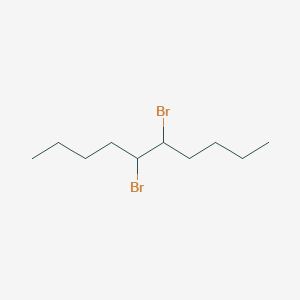
![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)
